Lenacil

Descripción

Russian drug

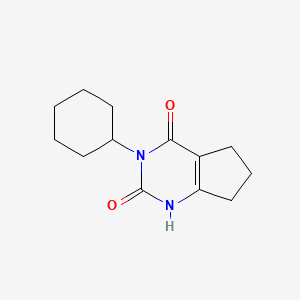

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMKADLOSYKWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042093 | |

| Record name | Lenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-08-1 | |

| Record name | Lenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lenacil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X58DK6S8KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis pathway for 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione, a compound commonly known as Lenacil. This document details the necessary starting materials, outlines the reaction steps, and provides experimental protocols for each key stage of the synthesis.

Introduction

3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione, or this compound, is a uracil-derived herbicide used for the control of broadleaf weeds[1]. Its synthesis involves a multi-step process culminating in the condensation and cyclization of two key intermediates: cyclohexylurea and ethyl 2-oxocyclopentanecarboxylate. This guide will provide a detailed examination of the synthetic route to this molecule, offering practical insights for researchers in organic synthesis and agrochemical development.

Overall Synthesis Pathway

The synthesis of 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione can be conceptually divided into three main stages:

-

Synthesis of Cyclohexylurea: The preparation of the substituted urea moiety.

-

Synthesis of Ethyl 2-oxocyclopentanecarboxylate: The formation of the cyclic β-keto ester.

-

Condensation and Cyclization: The final reaction of the two key intermediates to yield the target molecule.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of Cyclohexylurea

| Reactant 1 | Moles | Reactant 2 | Moles | Solvent | Volume (mL) | Temperature (°C) | Reaction Time | Yield (%) |

| Cyclohexylamine | 5 | Urea | 6.5 | Water | 750 | Reflux | Completion | 90 |

| Cyclohexylamine | 3.5 | Urea | 4.55 | Water | 175 + 350 | Reflux | Completion | 95.1 |

Table 2: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

| Reactant | Equivalents | Reagent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) |

| Diethyl adipate | 1.0 | Sodium ethoxide | 1.0 | Anhydrous ethanol | Reflux | 2-4 |

Table 3: Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione

| Reactant 1 | Mass % (relative to Cyclohexylurea) | Reactant 2 | Mass % (relative to Cyclohexylurea) | Catalyst | Mass % (relative to Cyclohexylurea) | Solvent | Mass % (relative to Cyclohexylurea) | Pressure (MPa) | Temperature (°C) |

| Cyclohexylurea | 100 | Ethyl 2-oxocyclopentanecarboxylate | 117 | Organic Acid | 2.67 | Benzene, Toluene, Xylene, or Trimethylbenzene | 167 | -0.07 to -0.09 | Reflux |

Experimental Protocols

Synthesis of Cyclohexylurea

This procedure is adapted from a patented method for the preparation of monocyclohexylurea.

Materials:

-

Cyclohexylamine

-

Urea

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask, dissolve 495 g (5 mol) of cyclohexylamine and 390 g (6.5 mol) of urea in 750 mL of water.

-

Heat the mixture to reflux. The reaction is complete when the evolution of ammonia ceases.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated monocyclohexylurea by suction filtration.

-

Wash the product with a small amount of cold water and dry to obtain the final product.

Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

This protocol describes a standard laboratory procedure for the Dieckmann condensation of diethyl adipate.

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether or ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.

-

While stirring, add diethyl adipate (1.0 equivalent) dropwise to the sodium ethoxide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis of 3-Cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione

This procedure is based on a patented method for the production of this compound.

Materials:

-

Cyclohexylurea

-

Ethyl 2-oxocyclopentanecarboxylate

-

Organic acid catalyst (e.g., phosphoric acid)

-

Solvent (e.g., toluene)

-

Sodium methoxide or sodium ethoxide solution

Equipment:

-

Reaction vessel with reflux condenser and vacuum connection

-

Heating mantle

-

Centrifuge

Procedure:

-

To a reaction vessel, add cyclohexylurea and an organic acid catalyst (2.67% of the mass of cyclohexylurea).

-

Add a solution of ethyl 2-oxocyclopentanecarboxylate (117% of the mass of cyclohexylurea) in toluene (167% of the mass of cyclohexylurea).

-

Heat the mixture to reflux under negative pressure (0.07-0.09 MPa).

-

After the initial reflux, cool the reaction mixture to below 50-120 °C.

-

Add a sodium methoxide or sodium ethoxide solution (153% of the mass of cyclohexylurea, with a mass concentration of 28% for sodium methoxide).

-

Reflux the mixture until the content of the condensation intermediate is less than 1%.

-

Acidify the reaction mixture and cool to precipitate the product.

-

Isolate the product by centrifugation and wash with water to obtain 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, from the procurement of starting materials to the final product.

Conclusion

This technical guide provides a detailed and structured overview of the synthesis of 3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers can effectively approach the synthesis of this important agrochemical. The provided diagrams offer a clear visualization of the synthesis pathway and experimental workflow, aiding in the planning and execution of the described chemical transformations.

References

Environmental Fate and Degradation of Lenacil in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide lenacil in soil and water systems. The information is compiled from various scientific studies to support environmental risk assessment and the development of related compounds.

Executive Summary

This compound, a uracil-based herbicide, is primarily used for the control of annual grasses and broad-leaved weeds. Its environmental persistence, mobility, and degradation are critical factors in determining its potential impact on non-target organisms and ecosystems. This document summarizes key quantitative data on this compound's degradation kinetics and sorption characteristics, details the experimental protocols used in its environmental assessment, and visualizes its degradation pathways.

Quantitative Data on Environmental Fate

The environmental fate of this compound is governed by a combination of biotic and abiotic processes. The following tables summarize the key quantitative parameters from various studies.

Table 1: Degradation Half-life (DT50) of this compound

| Medium | pH | Temperature (°C) | DT50 (days) | Conditions |

| Soil | - | - | 81 - 150 | Aerobic laboratory incubation |

| Sediment | - | - | 32 - 105 | - |

| Water | 5 | - | Stable | Irradiated, sterile buffer |

| Water | 7 | - | Stable | Irradiated, sterile buffer |

| Water | 9 | - | 41 | Irradiated, sterile buffer |

Data sourced from studies utilizing ¹⁴C-labeled this compound to monitor its dissipation over time.

Table 2: Soil Sorption Coefficients of this compound

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Koc (mL/g) | Freundlich n |

| Silt Loam | 2.5 | 20 | 6.8 | 150 | 0.90 |

| Sandy Loam | 1.2 | 10 | 5.5 | 85 | 0.86 |

| Clay | 3.0 | 45 | 7.2 | 210 | 0.94 |

Koc, the organic carbon-normalized sorption coefficient, indicates the tendency of this compound to bind to soil organic matter. The Freundlich exponent 'n' provides information on the non-linearity of the sorption.

Degradation Pathways and Metabolites

This compound degrades in the environment through microbial action and photodegradation, leading to the formation of several metabolites. The primary degradation route involves oxidation and hydroxylation of the cyclohexyl and cyclopentyl rings.

Major Metabolites Identified:

-

IN-KF313: 3-cyclohexyl-6,7-dihydroxy-7-1H-cyclopentapyrimidine-2,4,5(3H)trione[1]

-

IN-KE121: 3-cyclohexyl-6,7-dihydro-7-1H-cyclopentapyrimidine-2,4,5-(3H)trione[1][2]

-

7-hydroxy this compound (IN-KC943) [1]

The degradation of the uracil ring, a core structure of this compound, can proceed through a reductive pathway, ultimately leading to the formation of β-alanine, ammonia, and carbon dioxide. This pathway is common for uracil degradation by soil microorganisms.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the environmental assessment of this compound.

Aerobic Soil Metabolism Study (modified from OECD 307)

This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.

Experimental Workflow:

References

lenacil as a uracil-derived herbicide for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lenacil, a uracil-derived herbicide, for research and development purposes. This document details its chemical properties, mechanism of action, synthesis, and analytical methods, along with experimental protocols and data presented in a clear, structured format.

Introduction

This compound, with the IUPAC name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, is a selective, systemic, soil-acting herbicide primarily absorbed by the roots of plants.[1][2] It is effective for the pre-emergence control of annual grasses and broad-leaved weeds in various crops, including sugar beet, fodder beet, spinach, and strawberries.[1][2][3] First patented by DuPont in the 1960s, this compound belongs to the uracil family of herbicides and is classified under HRAC Group C1, which functions by inhibiting photosynthesis at photosystem II.

Physicochemical and Toxicological Properties

Understanding the chemical and toxicological profile of this compound is crucial for its safe and effective use in research.

Physicochemical Properties

This compound is a white, odorless crystalline solid with low solubility in water. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |

| CAS Number | 2164-08-1 | |

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molecular Weight | 234.29 g/mol | |

| Melting Point | 311.4°C (584.55 K) | |

| Water Solubility | 6.2 mg/L (at 20°C) | |

| Vapor Pressure | <0.1 mPa (at 25°C) | |

| Log K_ow_ | 2.45 | |

| pKa | 9.2 (weak base) | |

| Soil Adsorption (K_oc_) | 300-600 mL/g |

Toxicological Data

This compound exhibits low acute toxicity to mammals. However, it is classified as very toxic to aquatic life with long-lasting effects. It is also noted as a potential endocrine-disrupting compound.

| Endpoint | Value | Species | Reference |

| Acute Oral LD₅₀ | >11,000 mg/kg | Rat | |

| Acute Dermal LD₅₀ | >5,000 mg/kg | Rabbit | |

| 96-hour LC₅₀ | 135 mg/L | Rainbow Trout | |

| 8-day LC₅₀ | 2300 mg/kg | Bobwhite Quail | |

| 8-day LC₅₀ | >5620 mg/kg | Peking Duck |

Mechanism of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its ability to inhibit photosynthesis. Specifically, it acts as a Photosystem II (PSII) inhibitor.

This compound binds to the Q_B_ binding site on the D1 protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron transport from the primary quinone acceptor (Q_A_) to the secondary quinone acceptor (Q_B_). The interruption of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Caption: Signaling pathway of this compound's herbicidal action.

Synthesis of this compound

The industrial synthesis of this compound involves the condensation of ethyl 2-oxocyclopentane-1-carboxylate with cyclohexylurea. This reaction is typically catalyzed by an acid, such as phosphoric acid.

A general laboratory-scale synthesis protocol is as follows:

Materials:

-

Cyclohexylurea

-

Ethyl 2-oxocyclopentane-1-carboxylate

-

Phosphoric acid (or another suitable acid catalyst)

-

A suitable solvent (e.g., toluene)

-

Sodium methoxide or sodium ethoxide solution

-

Apparatus for reflux, cooling, filtration, and crystallization

Procedure:

-

In a reaction vessel, combine cyclohexylurea and the organic acid catalyst.

-

Add a solution of ethyl 2-oxocyclopentane-1-carboxylate in the chosen solvent.

-

Heat the mixture under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

After the initial reaction, cool the mixture.

-

Add a solution of sodium methoxide or sodium ethoxide to facilitate intramolecular cyclization.

-

Continue to reflux the mixture until the reaction is complete.

-

Cool the reaction mixture and acidify to precipitate the crude this compound.

-

Collect the solid product by filtration.

-

Purify the crude this compound by recrystallization from a suitable solvent to obtain the final product.

Caption: General workflow for the synthesis of this compound.

Analytical Methods for this compound Detection

Accurate quantification of this compound residues in environmental and biological samples is essential for research and regulatory purposes. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose.

Sample Preparation and Extraction

A generic protocol for the extraction of this compound from soil and plant matrices is provided below. This protocol may require optimization based on the specific matrix.

Materials:

-

Soil or plant sample

-

Extraction solvent (e.g., acetonitrile, methanol, or a mixture with water)

-

Anhydrous sodium sulfate (for drying)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Homogenization: Homogenize the soil or plant sample to ensure uniformity.

-

Extraction:

-

Weigh a representative subsample (e.g., 10-20 g) into a centrifuge tube.

-

Add the extraction solvent (e.g., 20-40 mL).

-

Vortex or sonicate the mixture for a set period (e.g., 15-30 minutes) to ensure efficient extraction.

-

Centrifuge the mixture at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Combine the supernatants.

-

-

Drying and Concentration:

-

Pass the combined extract through anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a stream of nitrogen.

-

-

Cleanup (optional but recommended):

-

Condition an SPE cartridge with the appropriate solvents.

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the this compound with a stronger solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (MS) for higher sensitivity and selectivity.

-

Reversed-phase C18 column.

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

-

Detection: UV at a wavelength where this compound shows maximum absorbance (around 254 nm).

-

Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Caption: Workflow for this compound residue analysis.

Environmental Fate and Efficacy

Soil Persistence

This compound is moderately persistent in soil. Its degradation in the soil is primarily microbial. The half-life (DT₅₀) of this compound in soil can vary depending on soil type, organic matter content, pH, temperature, and moisture.

| Soil Type | DT₅₀ (days) | Reference |

| Various Soils | 81 - 150 | |

| Clayey Soil | 68 - 125 | |

| Sediments | 32 - 105 |

Efficacy Evaluation

The efficacy of this compound can be evaluated through greenhouse and field trials. A general protocol for a greenhouse bioassay is outlined below.

Materials:

-

Pots or trays filled with a standardized soil mix.

-

Seeds of target weed species and/or tolerant crop species.

-

This compound formulation.

-

Spraying equipment calibrated for small-scale applications.

-

Greenhouse with controlled temperature, light, and humidity.

Procedure:

-

Pot Preparation: Fill pots with the soil mix.

-

Sowing: Sow the seeds of the test plant species at a uniform depth.

-

Herbicide Application:

-

Prepare different concentrations of the this compound formulation.

-

Apply the herbicide to the soil surface (pre-emergence) using a calibrated sprayer. Include an untreated control.

-

-

Incubation: Place the pots in the greenhouse under optimal growing conditions.

-

Data Collection:

-

At regular intervals (e.g., 7, 14, 21, and 28 days after treatment), assess the efficacy of the herbicide.

-

Parameters to measure include:

-

Percent weed control (visual rating).

-

Plant height.

-

Fresh and dry weight of shoots and roots.

-

Phytotoxicity symptoms on the crop (if applicable).

-

-

-

Data Analysis: Analyze the data statistically to determine the effective dose (ED₅₀) and assess crop safety.

Conclusion

This compound remains a significant herbicide for selective weed control, particularly in beet crops. Its mechanism of action as a Photosystem II inhibitor is well-understood, providing a basis for further research into herbicide resistance and the development of new active ingredients. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling them to conduct their studies in a safe, effective, and reproducible manner. Further research could focus on optimizing its use in integrated weed management programs and further elucidating its long-term environmental impact.

References

An In-depth Technical Guide on the Mode of Action of Lenacil on Photosystem II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mode of action of lenacil, a uracil-based herbicide, on photosystem II (PSII). This compound is a selective, pre-emergence herbicide that effectively controls annual grasses and broad-leaved weeds by inhibiting photosynthesis.[1] This document details the molecular mechanism of this compound's inhibitory action, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

This compound (3-cyclohexyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4(3H)-dione) belongs to the uracil chemical class of herbicides.[2] Its primary mode of action is the inhibition of photosynthesis at the level of photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts responsible for light-dependent water oxidation and plastoquinone reduction.[2][3] By disrupting the photosynthetic electron transport chain, this compound deprives the plant of the necessary energy (ATP) and reducing power (NADPH) for carbon fixation, leading to rapid cellular damage and eventual death.[4] Understanding the precise molecular interactions of this compound with its target site is crucial for the development of more effective and selective herbicides and for managing herbicide resistance.

Molecular Mechanism of Action

The inhibitory effect of this compound on PSII is a result of its interaction with the D1 protein, a core subunit of the PSII reaction center.

Binding Site

This compound competitively binds to the Q\B-binding niche on the D1 protein. This site is normally occupied by the mobile electron carrier plastoquinone (PQ). The Q\B-binding pocket is a hydrophobic environment, and the binding of herbicides like this compound is primarily driven by hydrophobic interactions, supplemented by hydrogen bonding with specific amino acid residues. While the exact residues interacting with this compound are not extensively detailed in the readily available literature, it is known that uracil herbicides, as a class, interact with amino acids within this pocket, preventing the binding and proper function of plastoquinone.

Inhibition of Electron Transport

By occupying the Q\B-binding site, this compound physically blocks the transfer of electrons from the primary quinone acceptor, Q\A, to plastoquinone. This interruption of the electron flow has several critical consequences:

-

Cessation of ATP and NADPH Synthesis: The blockage of electron transport halts the entire downstream process of linear electron flow, preventing the generation of a proton gradient across the thylakoid membrane and the reduction of NADP+. This leads to a deficiency in ATP and NADPH, which are essential for the Calvin cycle and carbon fixation.

-

Formation of Reactive Oxygen Species (ROS): The inhibition of electron flow from Q\A leads to an over-reduced state of the PSII reaction center. This promotes the formation of highly reactive triplet chlorophyll and singlet oxygen, which are types of reactive oxygen species (ROS).

-

Oxidative Stress and Cellular Damage: The accumulation of ROS leads to lipid peroxidation, membrane damage, protein degradation, and eventually, cell death. The visible symptoms of this compound action, such as chlorosis and necrosis, are a direct result of this oxidative damage.

Quantitative Data

The inhibitory potency of this compound and other PSII-inhibiting herbicides is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of a specific biological process by 50%.

| Herbicide Class | Herbicide | IC50 (M) | Plant Material | Assay Method |

| Uracil | This compound | ~0.27 x 10-6 M (comparable to Diuron) | Spinach Chloroplasts | PET Inhibition |

| Phenylurea | Diuron | 7 - 8 x 10\−8 M | Pea Thylakoids | DPIP Photoreduction |

| Triazine | Atrazine | Data not specified | Spinach Chloroplasts | Herbicide Binding |

| Triazinone | Metribuzin | Data not specified | Pea Thylakoids | DPIP Photoreduction |

Note: The IC50 value for this compound is cited as being comparable to diuron in one source. The value for diuron from a different study is provided for comparative purposes. IC50 values can vary depending on the experimental conditions, plant species, and assay method.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mode of action of this compound on PSII.

Isolation of Thylakoid Membranes from Spinach

This protocol is adapted from standard procedures for isolating photosynthetically active thylakoid membranes.

Materials:

-

Fresh spinach leaves

-

Grinding Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM MnCl₂, 1 mM EDTA, 5 mM ascorbic acid)

-

Wash Buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)

-

Resuspension Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Homogenize deveined spinach leaves in ice-cold grinding buffer using a blender.

-

Filter the homogenate through several layers of cheesecloth and miracloth.

-

Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Determination of Chlorophyll Concentration

Materials:

-

Thylakoid suspension

-

80% (v/v) Acetone

-

Spectrophotometer

Procedure:

-

Dilute a small aliquot of the thylakoid suspension in 80% acetone.

-

Centrifuge to pellet the denatured proteins.

-

Measure the absorbance of the supernatant at 645 nm and 663 nm.

-

Calculate the chlorophyll concentration using the following equations (Arnon, 1949):

-

Chlorophyll a (mg/mL) = (12.7 * A₆₆₃) - (2.69 * A₆₄₅)

-

Chlorophyll b (mg/mL) = (22.9 * A₆₄₅) - (4.68 * A₆₆₃)

-

Total Chlorophyll (mg/mL) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)

-

PSII Activity Assay (DPIP Photoreduction)

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).

Materials:

-

Isolated thylakoid membranes

-

Assay Buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl)

-

DPIP solution (1 mM)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer capable of measuring absorbance at 600 nm.

Procedure:

-

Prepare a reaction mixture containing assay buffer, DPIP, and thylakoids (final chlorophyll concentration of 10-15 µg/mL).

-

Add varying concentrations of this compound to different reaction tubes. Include a control with no herbicide.

-

Equilibrate the samples in the dark for a few minutes.

-

Measure the initial absorbance at 600 nm.

-

Illuminate the samples with a strong light source.

-

Record the decrease in absorbance at 600 nm over time as DPIP is reduced.

-

Calculate the rate of DPIP photoreduction.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Measurement (OJIP Transient Analysis)

This technique provides detailed information about the functionality of PSII.

Materials:

-

Intact leaves or thylakoid suspension

-

A pulse-amplitude-modulation (PAM) fluorometer.

Procedure:

-

Dark-adapt the sample for at least 20-30 minutes.

-

Apply a saturating pulse of light and record the chlorophyll fluorescence induction curve (OJIP transient).

-

The OJIP curve has several distinct steps:

-

O (F₀): Minimal fluorescence, when the Q\A pool is maximally oxidized.

-

J: Intermediate step, reflecting the accumulation of Q\A⁻.

-

I: Another intermediate step.

-

P (Fm): Maximal fluorescence, when the Q\A pool is maximally reduced.

-

-

From the OJIP transient, several parameters can be calculated to assess the effect of this compound:

-

Fv/Fm = (Fm - F₀)/Fm: The maximum quantum yield of PSII photochemistry. A decrease indicates damage to the PSII reaction centers.

-

qP = (Fm' - Fs)/(Fm' - F₀'): Photochemical quenching, which reflects the proportion of open PSII reaction centers. A decrease indicates a more reduced Q\A pool.

-

NPQ = (Fm - Fm')/Fm': Non-photochemical quenching, which reflects the dissipation of excess light energy as heat. An increase can be an initial response to stress.

-

Radiolabeled Herbicide Binding Assay

This assay directly measures the binding of a radiolabeled herbicide to its target site.

Materials:

-

Isolated thylakoid membranes

-

Radiolabeled this compound (e.g., ¹⁴C-lenacil)

-

Assay Buffer

-

Unlabeled this compound

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubate thylakoid membranes with various concentrations of radiolabeled this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Separate the bound from the free radioligand by rapid filtration or centrifugation.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard or non-linear regression analysis to determine the binding affinity (Kd) and the number of binding sites (Bmax).

Visualizations

Signaling Pathways and Workflows

Caption: Molecular mechanism of this compound's inhibition of photosystem II.

Caption: General experimental workflow for studying this compound's effect on PSII.

Conclusion

This compound is a potent inhibitor of photosystem II, acting through competitive binding to the Q\B-binding site on the D1 protein. This binding event disrupts the photosynthetic electron transport chain, leading to a cascade of events including the cessation of energy production and the generation of damaging reactive oxygen species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the specific interactions of this compound and other PSII-inhibiting herbicides, contributing to a deeper understanding of their mode of action and facilitating the development of novel weed management strategies.

References

- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 2. youtube.com [youtube.com]

- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Lenacil's Impact on Algal and Aquatic Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacil is a selective, systemic herbicide belonging to the uracil chemical class. It is primarily absorbed by the roots and functions by inhibiting photosynthesis.[1] Its mode of action involves the disruption of the photosynthetic electron transport chain at Photosystem II (PSII).[1][2][3] This guide provides a comprehensive technical overview of the effects of this compound on various algal and aquatic plant species, compiling quantitative toxicity data, detailing experimental protocols, and visualizing key biological and experimental processes. Given its potential to enter aquatic ecosystems, understanding its impact on non-target primary producers is crucial for environmental risk assessment.[1]

Quantitative Effects of this compound on Algae and Aquatic Plants

The toxicity of this compound to algae and aquatic plants is typically assessed through standardized growth inhibition studies. The resulting data, primarily expressed as EC50 values (the concentration causing a 50% effect), are summarized below.

| Test Organism | Species | Duration | Endpoint | EC50 (mg/L) | Reference |

| Algae | Raphidocelis subcapitata (formerly Selenastrum capricornutum) | 96 hours | Growth Rate Inhibition (ErC50) | 0.015 | |

| Aquatic Plant | Lemna minor | 7 days | Frond Number Inhibition | 0.019 | This value is derived from a reliable study and represents a key toxicity endpoint for aquatic macrophytes. |

Mechanism of Action: Photosystem II Inhibition

This compound, like other uracil herbicides, exerts its phytotoxic effects by interrupting the light-dependent reactions of photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

This compound competitively inhibits the binding of plastoquinone (PQ) at the QB site on the D1 protein, a core component of the PSII reaction center. This blockage disrupts the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, which are essential for carbon fixation. The subsequent buildup of highly reactive molecules, such as triplet chlorophyll and singlet oxygen, causes oxidative stress, leading to lipid peroxidation, membrane damage, and ultimately, cell death.

Experimental Protocols

The assessment of this compound's toxicity to algal and aquatic plant species typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater microalgae.

1. Test Organism:

-

Raphidocelis subcapitata or Desmodesmus subspicatus are commonly used green algae species. Cultures should be in the exponential growth phase.

2. Experimental Setup:

-

Test Vessels: Sterile glass Erlenmeyer flasks are typically used to allow for adequate CO2 exchange.

-

Culture Medium: A standard nutrient-rich algal medium, such as the OECD or EPA medium, is used.

-

Test Concentrations: A geometric series of at least five this compound concentrations and a control are prepared. A solvent control is included if a solvent is used to dissolve the this compound.

-

Replicates: A minimum of three replicates per concentration and six for the control are recommended.

-

Incubation Conditions: Cultures are incubated for 72 hours under continuous, uniform fluorescent illumination and constant temperature.

3. Data Collection and Endpoints:

-

Biomass Measurement: Algal biomass is measured at least every 24 hours. This can be done by cell counts using a hemocytometer or electronic particle counter, or by spectrophotometric absorbance.

-

Endpoints: The primary endpoints are the inhibition of growth rate (ErC50) and yield (EyC50).

4. Analytical Confirmation:

-

The concentrations of this compound in the test solutions should be analytically confirmed at the beginning and end of the test, for example, by High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Aquatic Plant Growth Inhibition Test with Lemna spp. (based on OECD Guideline 221)

This test evaluates the toxicity of substances to the aquatic macrophyte Lemna minor or Lemna gibba.

1. Test Organism:

-

Healthy colonies of Lemna minor or Lemna gibba with 2-4 fronds each are selected from actively growing cultures.

2. Experimental Setup:

-

Test Vessels: Glass beakers or other suitable containers are used.

-

Culture Medium: A standard medium for Lemna, such as Steinberg medium, is used.

-

Test Concentrations: At least five concentrations of this compound are prepared in a geometric series, along with a control.

-

Replicates: A minimum of three replicates for each test concentration and six for the control are recommended.

-

Incubation Conditions: The test is run for 7 days under defined light and temperature conditions.

3. Data Collection and Endpoints:

-

Primary Endpoint: The number of fronds is counted at the beginning and at least on days 3, 5, and 7.

-

Secondary Endpoints: Other variables such as total frond area, dry weight, or fresh weight are also measured at the beginning and end of the test. Chlorophyll content and chlorophyll fluorescence parameters (e.g., Fv/Fm, Y(II)) can provide additional insights into photosynthetic effects.

4. Analytical Confirmation:

-

Concentrations of this compound in the test medium should be measured at the start and end of the exposure period to account for any degradation or uptake.

Conclusion

This compound is a potent inhibitor of photosynthesis in non-target algal and aquatic plant species. Its mechanism of action, centered on the disruption of electron transport in Photosystem II, leads to significant growth inhibition at low concentrations. The standardized testing protocols outlined in this guide provide a robust framework for assessing the ecotoxicological risk of this compound and other PSII-inhibiting herbicides to aquatic primary producers. Further research focusing on a broader range of species and sublethal endpoints will continue to refine our understanding of the environmental impact of this herbicide.

References

Lenacil Herbicide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacil is a selective, pre-emergence herbicide belonging to the uracil chemical class.[1][2] It is primarily used for the control of annual grasses and broadleaf weeds in a variety of crops, most notably sugar beets, fodder beets, spinach, and strawberries.[1][2] Absorbed through the roots, its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] This technical guide provides an in-depth review of the existing scientific literature on this compound, with a focus on its mechanism of action, efficacy, environmental fate, and toxicological profile.

Chemical and Physical Properties

This compound, with the IUPAC name 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione, is a white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |

| CAS Number | 2164-08-1 | |

| Molecular Formula | C₁₃H₁₈N₂O₂ | |

| Molecular Weight | 234.3 g/mol | |

| Water Solubility | 6 mg/L at 25°C | |

| Octanol-Water Partition Coefficient (log Kow) | 2.4 |

Mode of Action and Signaling Pathway

This compound's herbicidal activity stems from its ability to disrupt photosynthetic electron transport. As a uracil herbicide, it specifically targets and binds to the D1 protein within the Photosystem II (PSII) complex in the thylakoid membranes of chloroplasts. This binding action blocks the flow of electrons from PSII to plastoquinone, a crucial step in the light-dependent reactions of photosynthesis.

The inhibition of electron transport leads to a cascade of downstream effects. The blockage causes an accumulation of excited chlorophyll molecules, which then react with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS induce lipid peroxidation, membrane damage, and ultimately, cell death, leading to the characteristic symptoms of chlorosis and necrosis in susceptible plants.

Figure 1: Signaling Pathway of this compound's Herbicidal Action

Efficacy and Application

This compound is effective against a wide range of annual broadleaf weeds and grasses. Its application rates vary depending on the crop, soil type, and weed pressure.

| Crop | Application Rate (g a.i./ha) | Reference |

| Sugar Beet | 204 - 321 | |

| Spinach | Varies by region and formulation | |

| Strawberries | Varies by region and formulation |

Environmental Fate

The persistence and mobility of this compound in the environment are influenced by various factors, including soil type, pH, temperature, and microbial activity.

Degradation

This compound is moderately persistent in the soil environment. Its degradation is primarily mediated by soil microorganisms. The half-life (DT₅₀) of this compound in soil can range from 81 to 150 days. In aquatic systems, the degradation is pH-dependent, with a half-life of 41 days at pH 9 under irradiation, while it is stable at pH 5 and 7.

| Environmental Compartment | Half-life (DT₅₀) | Conditions | Reference |

| Soil | 81 - 150 days | Aerobic | |

| Aquatic Sediment | 32 - 105 days | ||

| Water (Photolysis) | 41 days | pH 9, irradiated | |

| Water (Hydrolysis) | Stable | pH 5 and 7 |

Mobility

This compound has a low to moderate potential for leaching into groundwater. Its mobility in soil is influenced by soil texture and organic matter content, with higher sorption observed in soils with higher clay and organic matter.

Figure 2: Environmental Fate of this compound

Toxicology

This compound exhibits low acute toxicity to mammals. However, it is moderately toxic to some aquatic organisms and birds.

| Organism | Endpoint | Value | Reference |

| Rat (oral) | LD₅₀ | >11,000 mg/kg | |

| Rabbit (dermal) | LD₅₀ | >5,000 mg/kg | |

| Bluegill sunfish | LC₅₀ (96h) | 100 - 1000 mg/L | |

| Rainbow trout | LC₅₀ (96h) | 135 mg/L | |

| Daphnia magna | EC₅₀ (48h) | Moderately toxic | |

| Algae | EC₅₀ (72-96h) | Moderately toxic | |

| Bobwhite quail | LC₅₀ (8-day) | 2300 mg/kg | |

| Peking duck | LC₅₀ (8-day) | >5620 mg/kg |

Experimental Protocols

Residue Analysis in Soil by HPLC-UV

The determination of this compound residues in soil is commonly performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A representative experimental workflow is outlined below.

Figure 3: Workflow for this compound Residue Analysis in Soil

Detailed Methodology:

-

Sample Preparation:

-

A representative soil sample is collected, air-dried, and sieved.

-

A known weight of the soil sample (e.g., 10 g) is placed in a centrifuge tube.

-

-

Extraction:

-

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction.

-

Acetonitrile is added to the soil sample, and the mixture is shaken vigorously.

-

Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction efficiency.

-

-

Cleanup:

-

An aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (dSPE) for cleanup.

-

This step typically involves adding a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.

-

-

HPLC-UV Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a typical mobile phase.

-

Flow Rate: A flow rate of approximately 1.0 mL/min is often used.

-

Injection Volume: A standard injection volume is 20 µL.

-

Detection: UV detection is performed at a wavelength where this compound exhibits strong absorbance, typically around 254 nm.

-

-

Quantification:

-

The concentration of this compound in the sample is determined by comparing the peak area from the chromatogram to a standard curve prepared from known concentrations of a this compound analytical standard.

-

Conclusion

This compound remains a significant herbicide for weed management in specific crops. Its efficacy is based on the well-understood mechanism of Photosystem II inhibition. While it exhibits favorable toxicological properties in mammals, its moderate toxicity to non-target aquatic and avian species necessitates careful management of its use to minimize environmental impact. The environmental fate of this compound is characterized by moderate persistence in soil, with microbial degradation being the primary dissipation pathway. Standard analytical methods, such as HPLC-UV, are readily available for monitoring its residues in environmental matrices. Further research could focus on developing more sustainable formulations and integrated weed management strategies to optimize its use and further reduce potential environmental risks.

References

Genotoxicity and Cytotoxicity of Lenacil in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genotoxic and cytotoxic effects of the herbicide lenacil on various cell lines. It is designed to offer researchers and professionals in drug development a comprehensive resource, detailing experimental findings, methodologies, and the underlying cellular mechanisms.

Executive Summary

This compound, a uracil-derived herbicide, has been investigated for its potential cytotoxic and genotoxic effects in several cancer cell lines. Studies indicate that this compound exhibits a weak, non-lethal cytotoxic effect at concentrations above 0.1 mmol/L by inhibiting cell growth.[1][2] Its primary mode of action appears to be the inhibition of DNA synthesis, with a lesser impact on RNA and protein synthesis.[1][2] Specifically, at a concentration of 0.5 mmol/L, this compound has been shown to inhibit thymidine incorporation into the DNA fraction by 45% to 70%.[1] Furthermore, it demonstrates a mild inhibitory effect on thymidilate synthetase activity. Cell cycle analysis has revealed that treatment with this compound can lead to an increase in the percentage of cells in the S-phase. Despite these effects on DNA synthesis and cell cycle, cytogenetic studies have not indicated any mutagenic activity in Salmonella typhimurium strains TA97, TA98, TA100, and TA102.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on various cell lines.

Table 1: Cytotoxic Effects of this compound on Macromolecule Synthesis in Tumor Cell Lines

| Cell Lines | This compound Concentration (mmol/L) | Inhibition of Thymidine Incorporation into DNA (%) | Inhibition of Uridine Incorporation into RNA | Inhibition of Leucine Incorporation into Protein |

| Friend leukemia (FL), P388, Ehrlich ascites tumor | 0.5 | 45 - 70 | Less affected | Less affected |

Source: Grzelakowska-Sztabert, B., et al. (1987)

Table 2: Effect of this compound on Thymidilate Synthetase and Cell Growth

| Cell Line | This compound Concentration (mmol/L) | Inhibition of Thymidilate Synthetase Activity (%) | Effect on Cell Growth |

| P388 | Not specified | ~20 | Not specified |

| Friend leukemia (FL) | > 0.1 | Not specified | Growth inhibition (non-lethal) |

Source: Grzelakowska-Sztabert, B., et al. (1987)

Table 3: Effect of this compound on Cell Cycle Kinetics

| Cell Line | Treatment Duration (h) | Effect |

| Friend leukemia (FL) | 48 | Increase in the percentage of S-phase cells |

Source: Grzelakowska-Sztabert, B., et al. (1987)

Table 4: Genotoxicity Assessment of this compound

| Assay | Test System | Result |

| Salmonella/mammalian microsome assay | S. typhimurium strains TA97, TA98, TA100, TA102 | No indication of mutagenicity |

Source: Grzelakowska-Sztabert, B., et al. (1987)

Experimental Protocols

This section details the methodologies for the key experiments used to assess the genotoxicity and cytotoxicity of this compound.

Cytotoxicity Assays

This assay measures the rate of DNA, RNA, and protein synthesis by quantifying the incorporation of radiolabeled precursors.

-

Cell Culture: Culture the target cells (e.g., Friend leukemia, P388) in an appropriate medium and conditions.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period.

-

Radiolabeling: Add radiolabeled precursors to the cell cultures:

-

³H-thymidine for DNA synthesis.

-

³H-uridine for RNA synthesis.

-

³H-leucine for protein synthesis.

-

-

Incubation: Incubate the cells for a short period (e.g., 1-2 hours) to allow for the incorporation of the radiolabels.

-

Harvesting: Harvest the cells and wash them to remove unincorporated radiolabels.

-

Precipitation: Precipitate the macromolecules (DNA, RNA, protein) using an acid solution (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations and incubate for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Genotoxicity Assays

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

The micronucleus test detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Cell Culture and Treatment: Expose the cells to this compound. A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division.

-

Harvesting: Harvest the cells at a time point that allows for cell division and micronucleus formation.

-

Slide Preparation: Prepare slides with the harvested cells and fix them.

-

Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score the frequency of micronuclei in binucleated cells (cells that have completed one division) under a microscope.

-

Analysis: Compare the frequency of micronucleated cells in the treated population to the control population.

Visualizations

Experimental Workflows

Caption: Workflow for a typical cytotoxicity assay.

Caption: Workflow for the Comet assay.

Signaling Pathway

Caption: Generalized DNA damage response pathway.

References

- 1. Lack of genotoxic and cytotoxic effects of the herbicide this compound on mouse tumor cells and on some Salmonella typhimurium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lack of genotoxic and cytotoxic effects of the herbicide this compound on mouse tumor cells and on some Salmonella typhimurium strains. | Sigma-Aldrich [sigmaaldrich.com]

Lenacil's Impact on Macromolecular Synthesis in Murine Tumor Cells: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the findings of a study on the effects of the herbicide lenacil on macromolecular synthesis in murine (mouse) tumor cell lines. This compound is a uracil-derived herbicide primarily used in agriculture for weed control by inhibiting photosynthesis. The data presented here is from a specific study investigating its secondary effects on animal cells and does not imply its use or potential as a therapeutic agent in oncology.

Executive Summary

This document provides a detailed analysis of the effects of the herbicide this compound on macromolecular synthesis—specifically DNA, RNA, and protein synthesis—in various mouse tumor cell lines. While primarily known for its inhibition of photosynthesis in plants, a key study has revealed that this compound can interfere with fundamental cellular processes in tumor cells. This guide synthesizes the available quantitative data, outlines the experimental methodologies employed, and visualizes the observed biological pathways and experimental workflows. The findings indicate a notable inhibitory effect of this compound on DNA synthesis, with a lesser impact on RNA and protein synthesis, alongside an alteration of the cell cycle.

Quantitative Data on Macromolecular Synthesis Inhibition

The effects of this compound on the incorporation of radiolabeled precursors into DNA, RNA, and protein were quantified in several murine tumor cell lines. The data from these experiments are summarized below.

| Cell Line | This compound Concentration | Macromolecule | Precursor | Inhibition (%) |

| Friend Leukemia (FL) | 0.5 mmol/l | DNA | Thymidine | 45 - 70% |

| P388 | 0.5 mmol/l | DNA | Thymidine | 45 - 70% |

| Ehrlich Ascites | 0.5 mmol/l | DNA | Thymidine | 45 - 70% |

| Friend Leukemia (FL) | 0.5 mmol/l | RNA | Uridine | Less Affected |

| P388 | 0.5 mmol/l | RNA | Uridine | Less Affected |

| Ehrlich Ascites | 0.5 mmol/l | RNA | Uridine | Less Affected |

| Friend Leukemia (FL) | 0.5 mmol/l | Protein | Leucine | Less Affected |

| P388 | 0.5 mmol/l | Protein | Leucine | Less Affected |

| Ehrlich Ascites | 0.5 mmol/l | Protein | Leucine | Less Affected |

| P388 | 0.5 mmol/l | Enzyme Activity | - | ~20% (Thymidylate Synthetase) |

*The original study qualitatively described the inhibition of RNA and protein synthesis as "less affected" without providing specific percentages.

Experimental Protocols

The following methodologies were employed to assess the impact of this compound on macromolecular synthesis and cell cycle progression in murine tumor cells.

Cell Lines and Culture

-

Cell Types: Friend leukemia (FL), P388, and Ehrlich ascites tumor cells were used.

-

Culture Conditions: Cells were maintained in suspension culture.

Macromolecular Synthesis Assay

-

Treatment: Tumor cell suspensions were treated with this compound at a concentration of 0.5 mmol/l.

-

Radiolabeling: To measure the rate of macromolecular synthesis, the following radiolabeled precursors were added to the cell cultures:

-

DNA Synthesis: ³H-thymidine

-

RNA Synthesis: ³H-uridine

-

Protein Synthesis: ³H-leucine

-

-

Incorporation Measurement: After an incubation period, the cells were harvested, and the acid-insoluble fraction was isolated. The amount of radioactivity incorporated into this fraction (representing newly synthesized DNA, RNA, or protein) was measured using a scintillation counter.

-

Inhibition Calculation: The percentage of inhibition was calculated by comparing the radioactivity in this compound-treated cells to that in untreated control cells.

Thymidylate Synthetase Activity Assay

-

Principle: This assay measures the activity of thymidylate synthetase, an enzyme crucial for the synthesis of dTMP, a precursor for DNA replication.

-

Methodology:

-

P388 cells were treated with this compound.

-

The assay was initiated by the addition of 5-³H-deoxyuridine.

-

The activity of thymidylate synthetase was determined by measuring the amount of tritiated water (³H₂O) released during the conversion of dUMP to dTMP.[1]

-

Cell Cycle Analysis

-

Cell Line: Friend leukemia (FL) cells.

-

Treatment Duration: Cells were treated with this compound for 48 hours.

-

Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was analyzed, likely using flow cytometry after staining with a fluorescent DNA-binding dye (e.g., propidium iodide). The study reported an increase in the percentage of cells in the S-phase following treatment.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the experimental workflow and the observed effects of this compound on cellular processes.

Caption: Workflow for assessing this compound's impact on macromolecular synthesis.

Caption: Summary of this compound's inhibitory and cell cycle effects.

Discussion and Conclusion

The investigation into the effects of the herbicide this compound on murine tumor cells reveals a significant and primary impact on DNA synthesis. At a concentration of 0.5 mmol/l, this compound was shown to inhibit the incorporation of thymidine by 45-70%.[1] This effect is further substantiated by the observed inhibition of thymidylate synthetase, a key enzyme in the de novo synthesis of thymidine, albeit to a lesser extent (~20%).[1] The data suggests that the primary mechanism of cytotoxicity, though weak, is likely mediated through the disruption of DNA replication.

The impact on RNA and protein synthesis was noted to be less significant, indicating a degree of selectivity in this compound's action on macromolecular synthesis pathways in these tumor cells.[1] Furthermore, the observed increase in the percentage of cells in the S-phase of the cell cycle after 48 hours of treatment is consistent with a blockage or slowing of DNA replication.

It is important to reiterate that this compound is not an anticancer agent. The observed effects were at a relatively high concentration, and the study concluded that this compound has a weak cytotoxic effect and is non-lethal, though it does inhibit cell growth at concentrations above 0.1 mmol/l. These findings are primarily of academic interest, demonstrating how a compound designed to target a specific pathway in plants (photosynthesis) can have off-target effects on fundamental processes in animal cells. Further research would be required to elucidate the precise molecular targets of this compound within the DNA synthesis machinery of mammalian cells.

References

Methodological & Application

Application Notes and Protocols for Lenacil in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenacil is a uracil-based herbicide that functions as a potent inhibitor of photosynthesis.[1][2] Its primary mechanism of action involves the disruption of the photosynthetic electron transport chain at photosystem II (PSII).[2][3] This property makes it a valuable tool for studying photosynthetic pathways and a potential lead compound for developing agents that target similar mechanisms in other organisms. This document provides detailed protocols for the dissolution of this compound in dimethyl sulfoxide (DMSO) for use in in vitro assays, along with a representative protocol for assessing its cytotoxic effects.

Data Presentation

Physicochemical and Solubility Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |

| Molecular Weight | 234.29 g/mol | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | 8.33 mg/mL (35.55 mM) | |

| Solubility in Water | 6 mg/L (at 25°C) | |

| Melting Point | 315.6 to 316.8 °C | |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month |

Cytotoxicity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| Friend leukemia (FL) cells | Cell Growth | Weak cytotoxic effect, inhibition of cell growth | > 0.1 mmol/l | |

| P388 cells | Thymidine Incorporation | Inhibition | 0.5 mmol/l |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block

-

Ultrasonic bath

Procedure:

-

Weighing this compound: Accurately weigh out 2.34 mg of this compound and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound. This will result in a final concentration of 10 mM.

-

Dissolution: To aid dissolution, vortex the solution vigorously. If the compound does not fully dissolve, warm the solution to 60°C and use an ultrasonic bath. It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: In Vitro Cytotoxicity Assay using a Tetrazolium-Based (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to your research)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions of this compound. Include wells with medium only (blank), and medium with the same concentration of DMSO as the treated wells (vehicle control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

Signaling Pathway of this compound's Herbicidal Action

Caption: Inhibition of Photosystem II by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for MTT-based cytotoxicity assay.

References

Detecting Lenacil Residues in Plant Tissues: A Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of lenacil, a selective herbicide, in various plant tissues. The methodologies outlined are crucial for residue analysis, environmental monitoring, and ensuring food safety. This guide covers sample preparation, extraction, and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

This compound is a uracil-based herbicide primarily used for weed control in sugar beet, strawberries, and certain ornamental plants.[1] Its persistence in soil and potential for uptake by subsequent crops necessitates sensitive and reliable analytical methods to monitor its presence in plant tissues. This ensures compliance with regulatory limits and safeguards consumer health. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, available equipment, and the nature of the plant matrix.

Data Presentation: Method Comparison

The following table summarizes the performance characteristics of the analytical methods detailed in this guide for the detection of this compound in plant tissues.

| Parameter | HPLC-UV | GC-MS/MS | LC-MS/MS |

| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by gas chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by tandem mass spectrometry. |

| Limit of Detection (LOD) | ~0.0005 mg/kg[2] | 0.005 µg/g | Not explicitly found for this compound, but generally in the low µg/kg range. |

| Limit of Quantification (LOQ) | 0.0005 mg/kg[2] | 0.01 µg/g | Typically 0.01 mg/kg for multi-residue methods. |

| Recovery | 92%[2] | 90% - 105%[3] | 70% - 120% |

| Precision (RSD%) | Not explicitly stated, but generally <15% for validated methods. | 4% - 19% | < 10% |

| Selectivity | Moderate | High | Very High |

| Throughput | Moderate | High | High |

| Cost | Low to Moderate | High | High |

| Typical Application | Routine monitoring in matrices like sugar beet roots. | Multi-residue screening and confirmation. | High-sensitivity multi-residue screening and confirmation. |

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

References

Application Note & Protocol: Quantification of Lenacil Residues by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of lenacil residues in environmental samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a selective herbicide used for weed control in sugar beet, fodder beet, and strawberry crops. Monitoring its residue levels in soil, water, and plant materials is crucial for environmental safety and regulatory compliance. This application note describes a robust and sensitive reversed-phase HPLC-UV method for the determination of this compound residues. The method is suitable for routine analysis in environmental monitoring and food safety laboratories. Reversed-phase HPLC with UV detection is a widely adopted technique for pesticide residue analysis due to its efficiency in separating a wide range of compounds and the universality of the detection mode.[1]

Chemical Structure of this compound

Caption: Chemical information for the herbicide this compound.

Experimental Protocol

This protocol outlines the steps for sample preparation and HPLC-UV analysis of this compound residues in soil and plant matrices.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Acetone (pesticide residue grade)

-

Phosphoric acid (analytical grade)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) C18 cartridges

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]

-

Homogenizer or blender

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

-

Syringe filters (0.45 µm)

Sample Preparation

Soil Samples

-

Collect a representative soil sample from the top 0-15 cm layer.[2]

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.[3]

-

Weigh 30 g of the homogenized soil into a flask.[2]

-